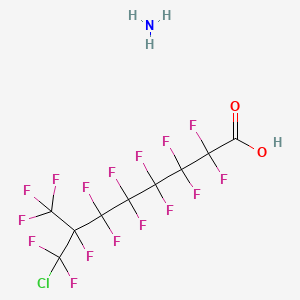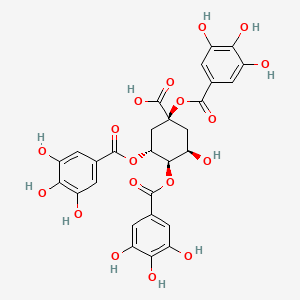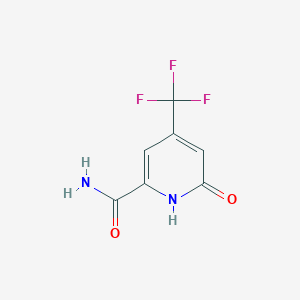
4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and trifluoroethoxy groups in this compound adds unique chemical properties that can be exploited in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1,2-phenylenediamine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. A catalyst such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may also be employed for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-benzimidazole: Lacks the trifluoroethoxy group, resulting in different chemical properties and biological activities.
6-(2,2,2-Trifluoroethoxy)-1H-benzimidazole:
4-Chloro-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.
Uniqueness
4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is unique due to the combination of bromine and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C9H6BrF3N2O |
|---|---|
Peso molecular |
295.06 g/mol |
Nombre IUPAC |
4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2O/c10-6-1-5(16-3-9(11,12)13)2-7-8(6)15-4-14-7/h1-2,4H,3H2,(H,14,15) |
Clave InChI |
XHBBTWLEELZDSP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)



![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)

![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)







